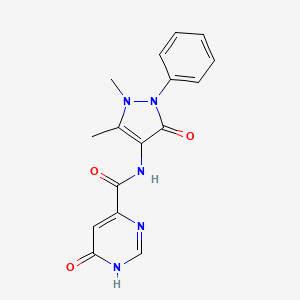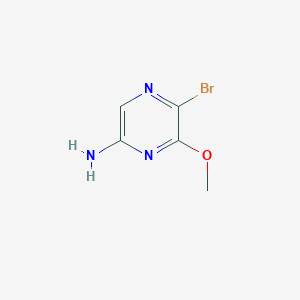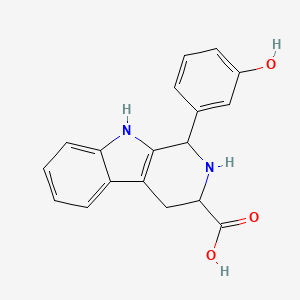![molecular formula C16H12ClF2NO3 B2461071 [2-(4-Cloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorofenil)acetato CAS No. 1794934-22-7](/img/structure/B2461071.png)
[2-(4-Cloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorofenil)acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure . Unfortunately, specific information on the physical and chemical properties of this compound isn’t available in the searched resources.Mecanismo De Acción
The mechanism of action of [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. It has also been found to induce the expression of certain genes that are involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for research on [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate. One area of focus is the development of new cancer therapies based on [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate and other similar compounds. Another area of research is the study of [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate's potential applications in the treatment of other diseases, such as inflammation and autoimmune disorders. Additionally, there is a need for further research on the mechanism of action of [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate and its potential side effects.
Métodos De Síntesis
The synthesis of [2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves the reaction of 2-(3-fluorophenyl)acetic acid with 2-(4-chloro-2-fluoroanilino)-2-oxoethyl ester in the presence of a catalyst. The resulting product is purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol han demostrado un potencial antiviral. Por ejemplo:
- Compuesto 2: Los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida mostraron efectos antivirales potentes contra el virus Coxsackie B4 .
Actividad anti-VIH
Los investigadores sintetizaron derivados de 4-[(1,2-dihidro-2-oxo-3H-indol-3-ilideno)amino]N(4,6-dimetil-2-pirimidinil)-benceno y evaluaron su actividad anti-VIH. Estos compuestos mostraron resultados prometedores contra las cepas de VIH-1 (IIIB) y VIH-2 (ROD) en células infectadas agudamente .
Safety and Hazards
Propiedades
IUPAC Name |
[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO3/c17-11-4-5-14(13(19)8-11)20-15(21)9-23-16(22)7-10-2-1-3-12(18)6-10/h1-6,8H,7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLMQSPBGIZPLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N5-phenyl-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2460988.png)
![7-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2460989.png)
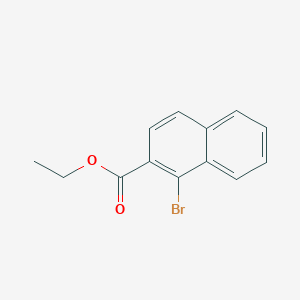

![3-[(tert-Butoxy)methyl]phenol](/img/structure/B2460995.png)
![2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile](/img/structure/B2460996.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-3-(difluoromethyl)-1,2-oxazole](/img/structure/B2460997.png)

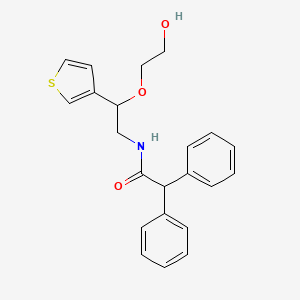
![2-[2-[3-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2461003.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2461004.png)
